molecular formula C32H26Cl2N8Sn B14791341 Tin(IV)phthalocyanine dichloride

Tin(IV)phthalocyanine dichloride

Cat. No.: B14791341
M. Wt: 712.2 g/mol
InChI Key: AJXSDODRCCCFTD-UHFFFAOYSA-L
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Description

Significance of Phthalocyanine (B1677752) Macrocycles in Advanced Materials Research

Phthalocyanines (Pcs) are a class of intensely colored, aromatic macrocyclic compounds with a structure resembling porphyrins. jchemrev.com Their robust 18 π-electron conjugated system imparts exceptional thermal and chemical stability. jchemrev.comnih.gov This highly conjugated nature is the foundation for their remarkable electronic, photochemical, and photophysical properties, which are central to their use in advanced materials. jchemrev.com

The versatility of the phthalocyanine macrocycle is a key driver of its widespread application. The structure can be easily modified, allowing for the tuning of its properties to suit specific research needs. jchemrev.com Furthermore, the central cavity of the phthalocyanine can host over 60 different elements, leading to a vast library of metal-phthalocyanine (MPc) complexes with tailored functionalities. nih.gov This adaptability has led to their investigation in a multitude of applications, including:

Organic Electronics: Phthalocyanines are utilized as organic semiconductors in devices like organic thin-film transistors (OTFTs) and organic solar cells. researchgate.netnih.gov Their ability to act as p-type conductors and light absorbers is particularly valuable in these contexts. researchgate.net

Sensors: The electronic properties of phthalocyanines make them suitable for use in chemical sensors. taylorandfrancis.com

Nonlinear Optics: The extensive π-electron system gives rise to nonlinear optical properties, which are of interest for various photonic applications. jchemrev.com

Photodynamic Therapy: Certain phthalocyanine derivatives are explored as photosensitizers in photodynamic therapy due to their strong absorption in the red region of the visible spectrum, which allows for deeper tissue penetration. nih.govtaylorandfrancis.com

The Unique Role of Tin(IV) Central Metal in Phthalocyanine Systems

The incorporation of a tin(IV) (Sn(IV)) ion into the phthalocyanine macrocycle introduces specific characteristics that distinguish it from other metallophthalocyanines. The Sn(IV) ion is in a +4 oxidation state, which influences the geometry and electronic behavior of the resulting complex, Tin(IV) phthalocyanine dichloride (SnCl2Pc).

One of the key features of Sn(IV) phthalocyanines is their potential as n-type semiconductors. While many metallophthalocyanines exhibit p-type (hole-transporting) behavior, the introduction of the electron-withdrawing tin(IV) center can facilitate electron transport. researchgate.net This has led to research into Sn(IV) phthalocyanine derivatives for applications in n-type OTFTs. acs.org For instance, axially oxygen-substituted tin(IV) phthalocyanine oxide (SnOPc) has demonstrated air-stable n-type semiconductor behavior with high electron mobility. researchgate.netscilit.com

Furthermore, the axial positions of the tin(IV) ion in the phthalocyanine complex can be functionalized. In Tin(IV) phthalocyanine dichloride, these positions are occupied by two chloride ions. fishersci.se These axial ligands can be substituted, offering another avenue for tuning the molecule's properties and reactivity. For example, studies have shown that Tin(IV) phthalocyanine dichloride can react with other chemical species, leading to the formation of new complexes with interesting magnetic and optical properties. scispace.com The synthesis method can also influence the final structure, with different techniques yielding either Sn(II) or Sn(IV) phthalocyanine complexes. cyberleninka.ru

Overview of Key Research Areas for Tin(IV)phthalocyanine Dichloride

The unique combination of the phthalocyanine macrocycle and the tin(IV) central metal makes Tin(IV) phthalocyanine dichloride a subject of investigation in several key research areas:

Organic Electronics: A primary focus of research is its application in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). acs.org Researchers are exploring its potential as an n-type semiconductor to complement the more common p-type materials, aiming to create more efficient electronic devices. Studies have compared the performance of tin phthalocyanines to their silicon analogues in these applications. acs.org

Materials Science: The synthesis and characterization of new materials derived from Tin(IV) phthalocyanine dichloride is an active area of research. This includes the development of novel complexes through reactions involving the axial chloride ligands. scispace.com The goal is to create materials with tailored optical, conducting, and magnetic properties. scispace.com

Biochemical Research: Tin(IV) phthalocyanine dichloride is described as a stable metal phthalocyanine dye utilized in biochemical research. fishersci.sefishersci.iefishersci.co.uk While specific applications are not detailed in the provided context, its properties suggest potential use as a label or probe.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C32H16Cl2N8Sn fishersci.sefishersci.co.uk
Molecular Weight 702.146 g/mol fishersci.sefishersci.co.uk
CAS Number 18253-54-8 fishersci.sefishersci.co.uk
Physical Form Powder fishersci.co.uk
Solubility in Water Insoluble fishersci.co.ukchemicalbook.com
Sensitivity Moisture sensitive fishersci.co.uk

Properties

Molecular Formula

C32H26Cl2N8Sn

Molecular Weight

712.2 g/mol

IUPAC Name

38,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene

InChI

InChI=1S/C32H26N8.2ClH.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-17,23,25,31,33,36-40H;2*1H;/q-2;;;+4/p-2

InChI Key

AJXSDODRCCCFTD-UHFFFAOYSA-L

Canonical SMILES

C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C6N4[Sn](N7C(=C8C=CC=CC8=C7NC9C1C=CC=CC1=C(N9)N6)N3)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering

Established Synthetic Routes for Tin(IV) Phthalocyanine (B1677752) Dichloride

The primary synthesis of Tin(IV) phthalocyanine dichloride typically involves the reaction of a phthalonitrile (B49051) precursor with a tin(IV) salt. One common method is the reaction of phthalonitrile with tin(IV) chloride. This process generally involves heating the reactants in a high-boiling point solvent, such as 1-chloronaphthalene (B1664548) or quinoline. cyberleninka.rujchemrev.com Another approach involves a template synthesis where fluorinated phthalonitriles are fused with SnCl2. cyberleninka.ru The resulting crude product is then purified, often through methods like gradient sublimation in a vacuum, to yield the desired Tin(IV) phthalocyanine dichloride. cyberleninka.ru

Axial Substitution Strategies for Tin(IV) Phthalocyanine Derivatives

A key feature of Tin(IV) phthalocyanine dichloride is the reactivity of its axial chloride ligands, which can be readily substituted to introduce a wide range of functionalities. This axial substitution is a powerful tool for modifying the molecule's electronic and photophysical properties, as well as its solubility and aggregation behavior. nih.govresearchgate.net The introduction of bulky axial groups can effectively prevent the aggregation of phthalocyanine molecules, a common issue that can quench their excited states and limit their performance in solution-based applications. nih.gov

Synthesis of Hexadecafluorinated Tin(IV)phthalocyanine Dichloride (SnPcCl2F16)

A notable example of a derivative with modified axial ligands is Hexadecafluorinated this compound (SnPcCl2F16). This compound is synthesized by reacting tetrafluorophthalonitrile (B154472) with SnCl2. chalcogen.ro The synthesis is carried out by heating a mixture of the reactants in a sealed glass vessel under vacuum. chalcogen.ro The resulting purple product is then purified by washing with ethanol (B145695) and acetone, followed by treatment with concentrated sulfuric acid. chalcogen.ro This fluorinated derivative exhibits excellent thermal stability, with a decomposition temperature exceeding 470°C, and possesses electronic properties that make it a promising n-type semiconductor material for applications in organic thin-film transistors (OTFTs). chalcogen.roresearchgate.net

Introduction of Alkoxy and Silyl (B83357) Oxide Axial Ligands

The axial chloride ligands of Tin(IV) phthalocyanine can be replaced with alkoxy and silyl oxide groups to further tailor the molecule's properties. For instance, the reaction of dihydroxy silicon phthalocyanine with molten phenol (B47542) in the presence of pyridine (B92270) can yield monophenoxy silicon phthalocyanines. conicet.gov.ar This strategy allows for the introduction of functional groups, such as carboxylic esters or diethyl phosphonates, onto the axial phenoxy ligand, which can serve as anchoring groups for attachment to semiconductor surfaces. conicet.gov.ar Similarly, silyl oxide ligands can be introduced, although their stability can be a concern during isolation. conicet.gov.ar These modifications are crucial for applications like dye-sensitized solar cells, where strong anchoring to a metal oxide semiconductor is required for efficient electron injection. conicet.gov.ar

Peripherally Substituted this compound Syntheses

In addition to axial substitution, the periphery of the phthalocyanine macrocycle can be functionalized with various substituents. This peripheral substitution is another effective strategy to modulate the electronic properties, solubility, and aggregation behavior of the molecule. sibran.ruresearchgate.net The synthesis of peripherally substituted phthalocyanines often begins with a substituted phthalonitrile precursor. researchgate.netumich.edu For example, the cyclotetramerization of 4-chloro-5-(2-((2-hydroxyethyl)(p-tolyl)amino)ethoxy)phthalonitrile in the presence of a metal salt like ZnCl2, CoCl2, or CuCl2 yields the corresponding peripherally substituted metallophthalocyanines. sibran.ruresearchgate.net These substitutions can introduce functionalities that enhance solubility or provide specific binding sites for further chemical modifications. researchgate.nettubitak.gov.tr

Chemical Transformations and Derivatization Reactions

Further chemical transformations and derivatization reactions can be performed on Tin(IV) phthalocyanine dichloride and its derivatives to create even more complex and functional molecules. These reactions can target either the central metal atom, the axial ligands, or the peripheral substituents.

Reductive Transformations via Organometallic Reagents

While specific examples of reductive transformations of Tin(IV) phthalocyanine dichloride using organometallic reagents are not extensively detailed in the provided context, the general principles of organotin chemistry suggest that such reactions are feasible. Organotin(IV) halides can undergo redistribution reactions with other organometallic compounds. uu.nl For instance, the reaction of tetraorganotins with tin(II) halides can selectively produce triorganotin halides. uu.nl This indicates the potential for organometallic reagents to interact with the tin center of the phthalocyanine complex, possibly leading to changes in the oxidation state of the tin or the substitution of the chloride ligands with organic groups. However, the stability of the phthalocyanine macrocycle under such reductive conditions would be a critical factor to consider.

Ligand Exchange Reactions

Ligand exchange reactions involving the axial ligands of tin(IV) phthalocyanine dichloride (SnCl2Pc) are a key method for modifying its molecular structure and properties. The two chloride anions attached to the central tin atom are labile and can be substituted by other ligands, enabling the synthesis of new derivatives with tailored characteristics.

A notable example of such a reaction is the interaction of tin(IV) phthalocyanine dichloride with decamethylmetallocenes. scispace.comnih.gov When {SnIVCl2(Pc2−)} is reacted with decamethylchromocene (B12510804) (Cp2Cr), a complex reaction ensues. Initially, the decamethylchromocene reduces the tin phthalocyanine complex. nih.gov This is followed by a ligand substitution where a chloride anion from the tin complex displaces one of the pentamethylcyclopentadienyl (Cp) ligands of the chromium compound. scispace.comnih.gov This process results in the formation of an unusual coordination compound, {(CpCrCl2)(SnIV(μ-Cl)(Pc2−))}, where the two metallic species are linked by a bridging chloride anion. scispace.comnih.gov Density Functional Theory (DFT) calculations suggest that this reaction proceeds through an intermediate complex, [(Cp2CrCl)(SnClPc)]. nih.gov

In contrast, the reaction with decamethylcobaltocene (Cp2Co) under similar conditions leads to the reduction of the phthalocyanine macrocycle, forming the complex (Cp2Co+){SnIVCl2(Pc•3−)}•−, without the substitution of the axial chloride ligands on the tin center. nih.gov This highlights how the choice of reagent can determine the reaction pathway, leading to either ligand exchange or redox chemistry centered on the phthalocyanine ring.

The general principle of axial ligand exchange is a widely applied strategy in the chemistry of metallophthalocyanines to fine-tune their electronic and physical properties. For instance, in related silicon phthalocyanines (SiPcs), the axial chloro groups can be readily replaced. rsc.org Similarly, studies on iron phthalocyanines demonstrate that the electronic configuration and redox properties are significantly influenced by the nature of the axial ligands. nih.gov These examples underscore the potential of ligand exchange reactions to systematically modify the characteristics of tin(IV) phthalocyanine dichloride for specific applications.

Immobilization and Hybrid Material Fabrication

Immobilizing tin(IV) phthalocyanine dichloride onto solid supports or fabricating hybrid materials is a critical step for its integration into functional devices. These processes aim to harness the unique properties of the phthalocyanine molecule in a solid-state or composite form, enhancing stability and performance.

A common technique for creating well-ordered molecular assemblies is the layer-by-layer (LBL) deposition method. This method has been effectively used to fabricate hybrid multilayers of phthalocyanines and titanium oxide (TiOx). rsc.org The process involves sequential steps: grafting a metal alkoxide layer onto a substrate, hydrolyzing it to form a metal oxide layer with surface hydroxyl groups, and then reacting the surface with a phthalocyanine bearing reactive substituents like triethoxysilyl groups. rsc.org This cycle can be repeated to build up a multilayered film with controlled thickness and composition. rsc.org Although demonstrated with silyl-functionalized phthalocyanines and titanium oxide, this methodology could be adapted for tin(IV) phthalocyanine dichloride, potentially by first modifying the phthalocyanine ring with appropriate anchoring groups.

The creation of organic-inorganic hybrid materials offers another avenue to new functionalities. For example, hybrid crystals have been formed using tin(IV) chloride and an organic cation, demonstrating properties like elastic flexibility and photothermal conversion. rsc.org This showcases the potential of combining tin-based compounds with organic components to create advanced materials.

Structural Elucidation and Morphological Characterization

Crystal Structure Analysis of Tin(IV) Phthalocyanine (B1677752) Dichloride

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of Tin(IV) phthalocyanine dichloride has been elucidated through rigorous analytical techniques.

Single crystal X-ray diffraction has been instrumental in revealing the detailed molecular structure of Tin(IV) phthalocyanine dichloride. These studies have provided definitive evidence of the compound's stereochemistry and the coordination environment of the central tin atom.

Research has shown that the phthalocyanine ring in the dichlorophthalocyaninatotin(IV) molecule is not perfectly planar. rsc.org Instead, it exhibits a significant 'crumpled' or 'stepped' deformation. This distortion is attributed to the large size of the central tin(IV) ion, which causes steric strain within the macrocyclic ligand. rsc.org The tin atom is coordinated to the four isoindole nitrogen atoms of the phthalocyanine ring and two axial chloride ligands, resulting in a distorted octahedral geometry. Further investigations involving X-ray irradiation of SnPcCl₂ pellets have been used to study the stability of the Sn-Cl bond, confirming the ability to induce bond breakage through photoionization. kek.jp

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in phthalocyanines. For Tin(IV) phthalocyanine dichloride, powder X-ray diffraction (XRD) data has been pivotal in identifying its crystalline phase and determining its unit cell parameters.

Careful analysis of the powder XRD data for SnPcCl₂ has demonstrated that it crystallizes in a monoclinic unit cell . researchgate.net The determined lattice parameters are detailed in the table below. The monoclinic system is characterized by three unequal axes with one oblique angle, while the other two are 90°. bg.ac.rs

Unit Cell Parameters of Tin(IV) Phthalocyanine Dichloride researchgate.net
ParameterValue
Crystal SystemMonoclinic
a (Å)20.816
b (Å)9.487
c (Å)14.142
β (°)97.9

Thin Film Morphology and Growth Characteristics

The performance of Tin(IV) phthalocyanine dichloride in device applications is intrinsically linked to the morphology and structural quality of its thin films. Consequently, significant research has been dedicated to understanding and controlling the growth of these films.

A variety of techniques have been employed to fabricate thin films of SnPcCl₂, each with its own set of advantages and implications for the resulting film properties.

Thermal Evaporation is a widely used method for depositing SnPcCl₂ thin films. researchgate.net This technique falls under the broader category of Physical Vapor Deposition (PVD) and involves heating the source material in a high vacuum environment until it sublimes. nih.gov The vaporized molecules then travel to and condense on a substrate, forming a thin film. nih.gov The simplicity and control over deposition rate and thickness make thermal evaporation a versatile method for preparing high-purity thin films. nih.gov

Other Physical Vapor Deposition (PVD) techniques, such as sputtering, are also commonly used for depositing metal phthalocyanine films. mdpi.comtci-thaijo.orgtci-thaijo.org Sputtering involves bombarding a target material with energetic ions, which causes atoms to be ejected and deposited onto a substrate. tci-thaijo.orgtci-thaijo.org While specific studies on sputtering of SnPcCl₂ are less common, the general applicability of PVD methods to phthalocyanines is well-established. nih.gov

Chemical Vapor Deposition (CVD) is another powerful technique for thin film synthesis, where the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. nih.gov While there are reports on the synthesis of tin oxide thin films from tin(IV) chloride precursors via CVD, specific applications of this method for the direct deposition of SnPcCl₂ are not extensively documented in the reviewed literature. nih.gov Similarly, Chemical Bath Deposition (CBD) , a solution-based method involving the controlled precipitation of a compound from a solution onto a substrate, is a known technique for depositing thin films of various materials, but its specific use for SnPcCl₂ is not prominently reported. jchemrev.com

Studies have shown that the substrate material significantly influences the crystalline nature of SnPcCl₂ films. For instance, films grown on glass substrates tend to exhibit a more crystalline structure compared to those grown on silicon substrates under similar conditions. The substrate also affects the molecular orientation within the film. A "lying down" geometry has been observed for SnPcCl₂ molecules on silicon substrates, while an upward, more ordered growth is seen on glass substrates. This difference in growth mode can be attributed to the different surface energies and potential barriers for molecular diffusion on the respective substrates.

Post-deposition thermal annealing is a common processing step used to modify the structure and properties of thin films. The application of heat after deposition can induce various changes in the film, such as recrystallization, grain growth, and phase transitions, which can lead to improved film quality.

For Tin(IV) phthalocyanine dichloride thin films, the effects of heat treatment on their morphological characteristics have been investigated. researchgate.net Thermal annealing can lead to an increase in the grain size of the crystallites within the film. This process can reduce the density of grain boundaries and defects, potentially leading to improved charge transport properties. The annealing process can also promote the transition between different polymorphic forms of the phthalocyanine, for example, from the metastable α-phase to the more stable β-phase, which can have a significant impact on the film's optical and electronic properties. bg.ac.rs The structural changes induced by annealing are often characterized by techniques such as X-ray diffraction (XRD), which can reveal changes in crystallinity and preferred orientation, and microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe changes in grain size and surface morphology. researchgate.net

Advanced Microscopy Techniques for Morphological Assessment

The morphology of Tin(IV) phthalocyanine dichloride, particularly in thin film and nanoparticle forms, has been a subject of detailed investigation. Advanced microscopy techniques provide direct visualization of the surface topography, grain structure, and crystalline nature of this compound, offering insights into how processing conditions influence its final architecture.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

In a study on thin films of Tin(IV) phthalocyanine dichloride prepared by thermal evaporation, the morphology was characterized using both SEM and TEM. researchgate.net The research highlighted that the morphology of the SnPcCl₂ thin films is influenced by heat treatment, although specific details of the SEM micrographs were not extensively described in the available literature. researchgate.net

Further insights into the surface morphology have been provided by AFM studies. An investigation into the electrical properties of amorphous Tin(IV) phthalocyanine dichloride thin films, deposited on glass substrates at room temperature, utilized AFM to assess their surface topography. The AFM analysis revealed that the vacuum-deposited SnPcCl₂ films exhibit a homogeneous and amorphous state. The root-mean-square (RMS) surface roughness of a 300 nm thick film was measured to be 2.8 nm, indicating a very smooth surface. This smoothness is a critical factor for the fabrication of high-quality electronic devices, as it ensures a uniform interface between different layers.

Microscopy Technique Sample Type Key Findings Reference
SEM Thermally evaporated thin filmsMorphology is affected by heat treatment. researchgate.net
AFM Amorphous thin film (300 nm)Homogeneous and amorphous surface with an RMS roughness of 2.8 nm.

Transmission Electron Microscopy (TEM) and Electron Diffraction

TEM provides higher resolution images than SEM, allowing for the characterization of the internal structure and morphology of nanoparticles and thin films. When coupled with electron diffraction, TEM can also provide crucial information about the crystalline structure of the material.

Thin films of Tin(IV) phthalocyanine dichloride with varying thicknesses, prepared by a thermal evaporation technique in a high vacuum system, were characterized using TEM. researchgate.net These studies were aimed at understanding the effect of heat treatment on the morphological characteristics of the films. researchgate.net While the use of TEM was established, specific details regarding the observed nanostructures and electron diffraction patterns for SnPcCl₂ are not extensively available in the reviewed literature.

Electron diffraction is a powerful technique for determining the crystal structure of materials. A selected area (electron) diffraction (SAED) pattern, obtained in a TEM, can reveal whether a material is single-crystalline, polycrystalline, or amorphous. For a single crystal, the SAED pattern consists of a regular array of sharp spots, while a polycrystalline material produces a pattern of concentric rings. Amorphous materials, lacking long-range order, result in diffuse halos.

Although detailed electron diffraction data specifically for Tin(IV) phthalocyanine dichloride is scarce in publicly accessible literature, the technique's potential for phthalocyanine characterization is well-documented for related compounds.

Technique Sample Type Information Obtained Reference
TEM Thermally evaporated thin filmsCharacterization of film morphology and its response to heat treatment. researchgate.net
Electron Diffraction GeneralDetermination of the crystalline nature (single-crystal, polycrystalline, amorphous) of the material.

Spectroscopic Investigations of Electronic and Vibrational States

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy is a important technique for probing the electronic structure of phthalocyanines. The spectra are typically dominated by two main features in the UV-visible region: the Soret (or B) band and the Q-band science.gov. These bands arise from π-π* transitions within the extensive 18-π electron system of the phthalocyanine (B1677752) macrocycle nih.gov.

The absorption spectrum of Tin(IV) phthalocyanine dichloride (SnPcCl₂) thin films shows the characteristic B and Q bands science.gov. The Soret (B) band, located in the near-UV region, is attributed to electronic transitions from the π-bonding orbital a₂ᵤ to the π-antibonding orbital e₉ science.gov. The Q-band, which appears in the red end of the visible spectrum, originates from the transition of electrons from the highest occupied molecular orbital (HOMO), the a₁ᵤ (π) orbital, to the lowest unoccupied molecular orbital (LUMO), the e₉ (π) orbital science.govmdpi.com.

In SnPcCl₂ thin films, the B-band is observed as a single peak, while the Q-band is split into two distinct peaks science.gov. This splitting is a common feature in phthalocyanine spectra. The B-band is known to be more sensitive to the central metal atom, whereas the Q-band is more influenced by axial ligands and molecular aggregation science.gov.

Table 1: Electronic Absorption Peak Positions for Tin(IV) Phthalocyanine Dichloride Thin Films.
BandPeak Wavelength (nm)Associated Transition
B-Band (Soret)375π(a₂ᵤ) → π(e₉)
Q-Band670 and 745π(a₁ᵤ) → π(e₉)

Data sourced from a study on SnPcCl₂ thin films science.gov.

The reduction of the neutral Sn(IV)Cl₂[Pc²⁻] complex leads to the formation of a radical anion, {Sn(IV)Cl₂[Pc³⁻]}⁻ benoitlessard.caarxiv.orgresearchgate.net. This process involves the addition of an electron to the phthalocyanine macrocycle. The formation of this radical anion induces significant and characteristic changes in the electronic absorption spectrum benoitlessard.caresearchgate.net.

The most prominent spectroscopic signatures of radical anion formation are:

Appearance of NIR Bands: New absorption bands emerge in the near-infrared (NIR) region of the spectrum benoitlessard.caresearchgate.net.

Blue Shift of Main Bands: A strong blue shift (a shift to shorter wavelengths) is observed for both the Soret (B) and Q-bands compared to their positions in the neutral parent molecule benoitlessard.caarxiv.orgresearchgate.net.

These spectral changes occur because the negative charge of the radical anion is delocalized over the Pc macrocycle, altering the energy levels of the molecular orbitals involved in the electronic transitions benoitlessard.caresearchgate.net.

In the solid state, such as in thin films, the nature of the optical band gap can be determined by analyzing the absorption coefficient (α) as a function of photon energy (hν). For SnPcCl₂ thin films, the optical transition is found to be of the indirect allowed type science.gov. This is determined using the Tauc relation, (αhν)¹ᐟⁿ = A(hν - E₉), where an exponent of n=2 provides a linear fit, which is characteristic of an indirect allowed transition science.gov.

An indirect transition requires the assistance of a phonon to conserve momentum, which is not required in a direct transition. The indirect nature of the transition in SnPcCl₂ is attributed to the deformation of the molecular structure in the solid state, likely caused by the overlapping of neighboring molecules science.gov. This contrasts with unsubstituted tin phthalocyanine (SnPc), which exhibits a direct optical transition science.gov.

Photoemission Spectroscopy

Photoemission spectroscopy is a surface-sensitive technique used to investigate the elemental composition and electronic states of a material nih.gov. By irradiating a sample with high-energy photons and analyzing the kinetic energy of the emitted electrons, detailed information about core-level and valence-level electrons can be obtained nih.govims.ac.jp.

X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to eject core-level electrons nih.gov. This technique is a powerful tool for determining the elemental composition of a surface and the chemical state of the constituent atoms ims.ac.jp.

For Tin(IV) phthalocyanine dichloride, an XPS analysis would be expected to show peaks corresponding to the core levels of tin (Sn), chlorine (Cl), nitrogen (N), and carbon (C). The binding energy of these photoelectrons is a fingerprint for each element, and small variations in these energies, known as chemical shifts, provide information about the local bonding environment and oxidation state of the atoms nih.gov. For example, analysis of the Sn 3d, Cl 2p, N 1s, and C 1s core level spectra would confirm the integrity of the molecule and the chemical states of its components. While the technique is highly applicable, specific experimental binding energy data for SnPcCl₂ were not available in the reviewed literature.

Ultraviolet Photoemission Spectroscopy (UPS) uses lower-energy UV photons to probe the valence electronic states, including the highest occupied molecular orbital (HOMO). The energy distribution of the emitted electrons provides a map of the density of states in the valence band. A key parameter obtained from UPS is the ionization potential, which is the energy required to remove an electron from the HOMO level to the vacuum level.

Table 2: Calculated Electronic Properties of Tin(IV) Phthalocyanine Dichloride.
PropertyCalculated Value (eV)
Ionization Potential (IP)6.067
HOMO Energy-5.077
LUMO Energy-2.977

Data from computational analysis at the B3LYP/6-31G(d) level benoitlessard.ca.

These calculated values indicate that the frontier orbitals are localized on the conjugated phthalocyanine core, with minimal influence from the axial chloro ligands benoitlessard.ca.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular structure and bonding within SnPcCl₂. These methods probe the distinct vibrational modes of the phthalocyanine macrocycle, the central tin atom, and its axial chloride ligands.

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the characteristic vibrational frequencies of a molecule. For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. arxiv.org The FTIR spectrum of SnPcCl₂ is characterized by a series of absorption bands that can be assigned to specific stretching and bending modes of its constituent atoms and functional groups.

The analysis of phthalocyanine compounds reveals several key spectral regions. Vibrations associated with the C-H bonds of the aromatic rings, including asymmetric and symmetric stretching, are typically observed above 3000 cm⁻¹. nih.govscirp.org The region between 1000 cm⁻¹ and 1650 cm⁻¹ is dense with absorptions from the phthalocyanine skeleton, including C=C stretching of the isoindole rings and C=N stretching vibrations. nih.govscirp.org Deformations of the macrocycle ring and C-H out-of-plane bending modes are found at lower wavenumbers. nih.govscirp.org The IR spectrum is a powerful tool for confirming the structural integrity of the molecule after processes like thermal deposition, as the characteristic signals of the MPc semiconductor should remain present in the film's spectrum. mdpi.com

Below is a table of characteristic vibrational modes expected for Tin(IV) phthalocyanine dichloride, based on data from analogous metallophthalocyanines.

Raman spectroscopy is a complementary vibrational technique that detects inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. For complex molecules like SnPcCl₂, Raman spectra can reveal information about the molecular framework, crystallinity, and molecular orientation in thin films. science.gov

The Raman spectra of metallophthalocyanine dichlorides are expected to be similar, with intense vibrational peaks corresponding to the phthalocyanine macrocycle. researchgate.net Studies on the closely related Titanium phthalocyanine dichloride (TiPcCl₂) show characteristic peaks for the phthalocyanine ring's vibrational modes, C=C bond stretching, and C-C bond vibrations. mdpi.comresearchgate.net The spectra of deposited films are often comparable to the powder spectra, indicating that the thermal evaporation process does not dissociate the molecule. researchgate.net The region between 1200 cm⁻¹ and 1550 cm⁻¹ is particularly sensitive to the central metal and its interaction with the nitrogen atoms of the macrocycle. mdpi.com

The following table presents prominent Raman peaks observed for the analogous compound TiPcCl₂, which are expected to be representative for SnPcCl₂. researchgate.net

Photophysical Properties and Excited State Dynamics

Absorption and Emission Properties

The electronic absorption spectrum of phthalocyanines is characterized by two main features: the intense Q-band in the visible/near-infrared region (around 600-700 nm) and the Soret band (or B-band) in the near-UV region (around 300-400 nm). d-nb.infoscispace.com These arise from π–π* transitions within the macrocyclic ring. d-nb.info For Tin(IV) phthalocyanine (B1677752) dichloride, irradiation at approximately 640 nm efficiently populates the excited states. capes.gov.br

Chemical modifications, such as the reduction of the phthalocyanine macrocycle, can lead to significant changes in the absorption spectrum. For instance, the reduction of Sn(IV)Cl₂(Pc²⁻) results in a strong blue shift of both the Soret and Q-bands and the emergence of new absorption bands in the near-infrared (NIR) range. scispace.com

Fluorescence Quantum Yields and Lifetimes

Fluorescence is the radiative decay from the first excited singlet state (S₁) back to the ground state (S₀). The efficiency of this process is measured by the fluorescence quantum yield (Φf), while the duration the molecule spends in the excited state is the fluorescence lifetime (τf). unilag.edu.ng While specific, comprehensive data for Tin(IV) phthalocyanine dichloride is not abundant in the reviewed literature, the properties of analogous metallophthalocyanines (MPcs) with closed-shell central metals provide valuable context.

For example, MPcs containing diamagnetic ions like Zinc(II), Gallium(III), and Silicon(IV) are known to exhibit long lifetimes and high triplet yields, making them effective photosensitizers. d-nb.info The fluorescence lifetime of zinc phthalocyanine (ZnPc) has been reported to be solvent-dependent, ranging from 2.89 ns in tetrahydrofuran (B95107) to 5.06 ns in 1-chloronaphthalene (B1664548). unilag.edu.ng Similarly, the fluorescence properties of silicon phthalocyanines are influenced by the solvent, with Stokes shift values varying between 3 nm and 7 nm in different organic solvents. d-nb.info These findings suggest that the photophysical properties of Tin(IV) phthalocyanine dichloride are likely to be sensitive to its molecular environment.

Table 1: Comparative Fluorescence Properties of Analogous Metallophthalocyanines

CompoundSolventFluorescence Lifetime (τf)Fluorescence Quantum Yield (Φf)Reference
Zinc Phthalocyanine (ZnPc)Tetrahydrofuran (THF)2.89 ns0.23 unilag.edu.ng
Zinc Phthalocyanine (ZnPc)Dimethylsulfoxide (DMSO)-0.20 unilag.edu.ng
Zinc Phthalocyanine (ZnPc)1-Chloronaphthalene5.06 ns- unilag.edu.ng
Axially Substituted Silicon PhthalocyanineTHF-0.17 d-nb.info
Axially Substituted Silicon PhthalocyanineDimethylformamide (DMF)-0.12 d-nb.info

Near-Infrared Emission Characteristics

While typical phthalocyanine emission occurs in the red part of the spectrum, modifications to the molecular structure can shift emission into the near-infrared (NIR) region. This is particularly relevant for various advanced material applications. Studies on other hypervalent tin(IV) compounds have demonstrated that the introduction of tin atoms into π-conjugated scaffolds can create systems with D–π–A (Donor-π-Acceptor) character, reinforcing narrow energy gaps and leading to NIR emission. nih.gov Furthermore, π-conjugated polymers incorporating dinuclear tin compounds have been shown to emit light at wavelengths over 800 nm. nih.gov In the case of Tin(IV) phthalocyanine dichloride, its reduced form, {SnIVCl₂(Pc•³⁻)}•⁻, exhibits new absorption bands in the NIR range, indicating a significant alteration of its electronic structure that could potentially support NIR emission pathways. scispace.com

Ultrafast Excited State Dynamics

The events immediately following photon absorption occur on extremely short timescales, from femtoseconds to picoseconds. Understanding these dynamics is key to controlling the ultimate fate of the excitation energy.

Femtosecond Transient Absorption Spectroscopy (fs-TAS)

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful "pump-probe" technique used to study the photophysical properties of materials on ultrafast timescales. mdpi.com In an fs-TAS experiment, a strong "pump" laser pulse excites the sample, and a weaker, time-delayed "probe" pulse measures the changes in absorption of the excited sample. mdpi.com By varying the delay time between the pump and probe pulses, it is possible to track the formation and decay of transient species, such as excited singlet and triplet states, and to determine the kinetics of processes like electron transfer and intersystem crossing. mdpi.comrsc.org This technique allows for the direct observation of the pathways and time scales of photogenerated charge carriers, providing crucial insights into the mechanisms of photocatalysis and other light-driven processes. mdpi.comrsc.org

Intersystem Crossing (ISC) Processes and Triplet State Formation

After initial excitation to the singlet state S₁, the molecule can undergo intersystem crossing (ISC), a radiationless transition to a state of different spin multiplicity, typically the lowest excited triplet state (T₁). nih.govwikipedia.org This process is formally "forbidden" but is facilitated in molecules containing heavy atoms (like tin) due to enhanced spin-orbit coupling. wikipedia.org The presence of a central metal with an oxidation state of +3 or higher, such as Sn(IV), is known to enhance the efficiency of ISC. nih.gov

Flash photolysis studies on Tin(IV) phthalocyanine dichloride have directly observed the formation of its lowest lying triplet state, (³ππ*)Sn(pc)Cl₂. capes.gov.br This triplet state was found to have a relatively long half-lifetime of approximately 40 microseconds (μs), demonstrating its stability. capes.gov.br The efficiency of triplet state formation is a critical parameter for applications like photodynamic therapy, as the long-lived triplet state is primarily responsible for the generation of reactive oxygen species. instras.com Generally, metal-substituted phthalocyanines exhibit higher yields of intersystem crossing compared to their metal-free counterparts. instras.com

Table 2: Triplet State Properties of Tin(IV) Phthalocyanine Dichloride

PropertyValueMethodReference
Triplet State Species(³ππ*)Sn(pc)Cl₂Flash Photolysis capes.gov.br
Triplet State Half-Lifetime (τT)~40 µsFlash Photolysis capes.gov.br

Exciton (B1674681) Interactions and Dynamics in Dimers

In concentrated solutions or in the solid state, phthalocyanine molecules tend to aggregate, forming dimers and higher-order stacks. nih.gov When these aggregates interact with light, the excited state is no longer localized on a single molecule but is shared between them, a phenomenon described by exciton theory. rsc.org This "exciton coupling" can dramatically alter the photophysical properties of the system. rsc.org

The formation of aggregates can quench excited state lifetimes and decrease the efficiency of fluorescence and triplet state formation, as the excitation energy is often dissipated through non-radiative pathways. nih.gov Studies of a derivative of Tin(IV) phthalocyanine dichloride have shown that its radical anions form closely packed double stacks. scispace.com Within these stacks, effective π–π interactions lead to strong antiferromagnetic coupling of spins, demonstrating significant intermolecular electronic communication that influences the material's properties. scispace.com While detailed exciton dynamics for a simple Tin(IV) phthalocyanine dichloride dimer are not specified, studies on other phthalocyanine dimers, such as those of zinc, show that triplet energy transfer can occur between the constituent macrocycles, with the rate of this transfer being temperature-dependent. rsc.org


Electrochemical Behavior and Redox Chemistry of Tin Iv Phthalocyanine Dichloride

The electrochemical properties of tin(IV) phthalocyanine (B1677752) dichloride are of significant interest due to the compound's potential applications in materials science, particularly in areas like chemical sensors and electronic devices. scispace.com The redox behavior, which involves electron transfer to and from the central metal ion or the phthalocyanine macrocycle, is fundamental to understanding its functionality.

Theoretical and Computational Studies

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of Tin(IV) phthalocyanine (B1677752) dichloride. These calculations offer a detailed picture of how electrons are distributed within the molecule and the energies of its molecular orbitals.

Molecular Orbital Analysis and Energy Level Predictions

Molecular orbital (MO) analysis is fundamental to understanding the chemical behavior of SnPcCl₂. DFT calculations have been used to predict the energy levels of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are critical in determining the molecule's electronic transitions and reactivity.

In the reaction of SnPcCl₂ with decamethylcobaltocene, the phthalocyanine macrocycle is reduced, leading to the formation of {SnIVCl₂(Pc•³⁻)}•⁻. scispace.comnih.gov This reduction results in a significant change in the electronic structure, characterized by the delocalization of the negative charge across the phthalocyanine ring. scispace.comnih.gov This delocalization alters the C-N(imine) bond lengths and causes a noticeable blue shift in both the Soret and Q-bands of the electronic spectrum, along with the appearance of new bands in the near-infrared (NIR) region. scispace.comnih.gov

DFT calculations have been instrumental in interpreting these spectral changes and understanding the nature of the reduced species. The calculations confirm that the additional electron resides in an orbital that is primarily of phthalocyanine macrocycle character.

Molecular SpeciesKey DFT FindingSpectroscopic Consequence
{SnIVCl₂(Pc²⁻)}Ground state electronic structureReference for spectral shifts
{SnIVCl₂(Pc•³⁻)}•⁻Delocalization of negative charge on Pc ringBlue shift of Soret and Q-bands, new NIR bands

Charge Density Distributions and Atomic Charges

The concept of charge density describes how the electronic charge is distributed in space within a molecule. wikipedia.org In SnPcCl₂, DFT calculations can map the electron density, revealing regions of electron accumulation and depletion. This information is crucial for understanding intermolecular interactions and the molecule's reactivity towards other chemical species.

Atomic charge calculations, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), assign partial charges to each atom in the molecule. fiu.edu These charges provide a simplified but useful picture of the electrostatic potential around the molecule. For SnPcCl₂, the tin atom is expected to carry a significant positive charge, while the nitrogen and chlorine atoms are negatively charged, reflecting their higher electronegativity. This charge distribution influences how the molecule interacts with its environment, including solvents and other reactants. wikipedia.org

Excited State Simulations with Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their electronic absorption and emission spectra. rsc.orgresearchgate.netrsc.org For SnPcCl₂, TD-DFT calculations can simulate the electronic transitions that occur upon absorption of light, providing insights into the nature of its characteristic Q-band and Soret band absorptions.

These simulations can predict the energies and intensities of electronic transitions, which can be compared with experimental UV-Vis spectra to validate the computational model. nih.gov Furthermore, TD-DFT can help to understand the character of the excited states, for instance, whether they involve π-π* transitions within the phthalocyanine ring or charge-transfer transitions. The accuracy of TD-DFT results can be influenced by the choice of functional and basis set, and benchmark studies are often performed to ensure reliability. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. For SnPcCl₂, these methods have been applied to understand its reactivity in various chemical transformations.

Mechanistic Basis for Ligand Cleavage Reactions

DFT calculations have been employed to study the reaction of SnPcCl₂ with decamethylchromocene (B12510804). In this reaction, a chloride ligand is cleaved from the tin center. Computational studies have shown that this process proceeds through an intermediate species, [(Cp₂CrCl)(SnClPc)]. scispace.comnih.gov This intermediate is formed after an initial reduction of the SnPcCl₂. The subsequent reaction involves the substitution of a Cp ligand from the chromium complex by a chloride anion from the phthalocyanine complex. This leads to the final product where a μ-bridged chloride anion connects the chromium and tin centers. scispace.comnih.gov These calculations provide a detailed atomistic view of the ligand cleavage and transfer process, which is difficult to observe experimentally.

Catalytic Reaction Pathways and Active Site Identification

The identification of active sites is a crucial aspect of understanding and designing catalysts. chemscene.com While specific catalytic applications of SnPcCl₂ are diverse, computational studies can, in principle, be used to identify the most reactive sites on the molecule. For phthalocyanines in general, the central metal ion and the conjugated macrocycle can both participate in catalytic cycles. DFT calculations can model the interaction of reactants with different parts of the SnPcCl₂ molecule to determine the most favorable binding sites and the energy barriers for subsequent reaction steps. This allows for the identification of the active site and provides a basis for designing more efficient catalysts.

Prediction of Charge Carrier Mobilities in Condensed Phases

Theoretical and computational studies are crucial for understanding and predicting the charge transport characteristics of phthalocyanine-based materials. For phthalocyanines, the charge carrier mobility is a complex process influenced by molecular arrangement, intermolecular interactions, and the presence of disorder. researchgate.net Quantum chemical calculations are often employed to model these properties and provide insights that guide the development of new materials for electronic applications. researchgate.net

The charge transport in phthalocyanine assemblies is generally described by a hopping mechanism, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is heavily dependent on the electronic coupling between molecules (transfer integral) and the reorganization energy associated with the charge transfer. researchgate.net Theoretical models, such as the theory of disordered polarons, are used to describe charge transport in three-dimensional samples. researchgate.net This theory posits that the activation energy for mobility is composed of contributions from both dynamic disorder (the polaronic barrier) and static disorder. researchgate.net

While specific computational predictions for the charge carrier mobility of Tin(IV) phthalocyanine dichloride are not detailed in the provided search results, studies on closely related compounds offer valuable insights. For instance, the experimental field-effect electron mobility for Tin(IV) phthalocyanine oxide (SnOPc), an air-stable n-type semiconductor, has been reported to be as high as 0.44 cm²/V·s. researchgate.net Generally, vacuum-evaporated phthalocyanine thin films exhibit mobilities ranging from 10⁻⁶ to 10⁻¹ cm²/V·s. researchgate.net These values serve as important benchmarks for theoretical models aiming to predict the performance of Tin(IV) phthalocyanine dichloride in electronic devices.

Table 1: Reported Charge Carrier Mobilities for Tin Phthalocyanines and Related Compounds

Compound Mobility (cm²/V·s) Type Notes
Tin(IV) phthalocyanine oxide (SnOPc) 0.44 researchgate.net Electron Experimental value from thin-film transistor measurements. researchgate.net

This table presents experimentally determined values for compounds related to Tin(IV) phthalocyanine dichloride to provide context for theoretical predictions.

Theoretical Insights into Nonlinear Optical Properties

The nonlinear optical (NLO) properties of materials are of great interest for applications in photonics, optical signal processing, and optical limiting. nih.gov Phthalocyanines are recognized as promising candidates for NLO applications due to their extensive two-dimensional π-conjugated electron systems. nih.govrsc.org These delocalized electrons are easily polarized by the strong electric field of high-intensity light, such as that from a laser, leading to a nonlinear optical response. nih.gov

Theoretical studies focus on understanding how the molecular structure influences the NLO response. The key parameter characterizing the third-order NLO response is the third-order nonlinear optical susceptibility, denoted as χ⁽³⁾. nih.govelsevierpure.com This value quantifies the efficiency of processes like third-harmonic generation and two-photon absorption. The tailorability of the phthalocyanine macrocycle, including the central metal atom and peripheral substituents, allows for the fine-tuning of its electronic structure and, consequently, its NLO properties. rsc.org

For tin-phthalocyanine thin films, the NLO properties have been investigated, revealing a significant third-order response. elsevierpure.com In one study, evaporated tin-phthalocyanine thin films were found to possess a large third-order nonlinear susceptibility of 3.8 x 10⁻⁸ esu. elsevierpure.com This value highlights the potential of tin-based phthalocyanines for NLO applications. Computational methods, such as those based on density functional theory (DFT), can be used to calculate the hyperpolarizabilities of these molecules to predict and explain the observed macroscopic NLO effects.

Table 2: Third-Order Nonlinear Optical Susceptibility of Tin-Phthalocyanine

Material Third-Order Nonlinear Susceptibility (χ⁽³⁾) Measurement Technique

This table presents a key experimental finding that informs theoretical models of the nonlinear optical properties of Tin(IV) phthalocyanine dichloride.

Advanced Applications and Functional Device Development

Organic Thin-Film Transistors (OTFTs)

OTFTs are fundamental components in modern organic electronics, serving as switches and amplifiers in applications like flexible displays and sensors. researchgate.net The performance of an OTFT is primarily evaluated by its field-effect mobility (µ), on/off current ratio (ION/IOFF), and threshold voltage (VT). acs.org Tin(IV) phthalocyanine (B1677752) dichloride has been identified as a high-performance, air-stable, n-type organic semiconductor suitable for these applications. cas.cn

Tin(IV) phthalocyanine dichloride exhibits n-type semiconductor behavior, meaning that electrons are the majority charge carriers. This characteristic is crucial for the development of complementary logic circuits, which require both p-type and n-type materials. The electrical properties of vacuum-deposited SnCl₂Pc thin films have been investigated, revealing that they form a homogeneous amorphous state on glass substrates at room temperature. iaea.org

Studies on electron-only devices have shown that electron transport in these films is bulk-limited. iaea.org At low voltages, the current-voltage relationship is Ohmic (J ∼ V), while at higher voltages, it transitions to a trap-free space-charge-limited current (TFSCLC) region, where the current is proportional to the square of the voltage (J ∼ V²). iaea.orgresearchgate.net This TFSCLC behavior allows for a direct measurement of the free-electron mobility. The zero-field electron mobility for amorphous SnCl₂Pc at 293 K has been measured to be as high as (1.8 ± 0.3) x 10⁻⁴ cm² V⁻¹ s⁻¹. iaea.orgresearchgate.net This mobility value indicates its potential for use in electronic devices where efficient electron transport is required. iaea.org

Table 1: Electron Mobility for Amorphous Tin(IV)phthalocyanine dichloride Thin Film

ParameterValueConditions
Zero-Field Electron Mobility(1.8 ± 0.3) x 10⁻⁴ cm² V⁻¹ s⁻¹Temperature: 293 K

Data sourced from investigations of trap-free space-charge-limited electron transport. iaea.orgresearchgate.net

The typical architecture of an OTFT consists of a semiconductor layer, a gate dielectric, and three electrodes: a source, a drain, and a gate. acs.org The gate electrode is electrically insulated from the semiconductor by the dielectric layer. acs.org The current flow between the source and drain is modulated by the voltage applied to thegate. acs.org

For characterizing the intrinsic properties of SnCl₂Pc, a specific "electron-only device" architecture is utilized. In this setup, the SnCl₂Pc thin film is sandwiched between two electrodes. This configuration allows for the study of bulk-limited electron transport, transitioning from an Ohmic region at low voltages to a trap-free space-charge-limited current (TFSCLC) region at higher voltages. iaea.org The investigation of these distinct transport regimes is crucial for understanding the material's charge-carrying capabilities and for optimizing device performance. iaea.org While specific complex device architectures for SnCl₂Pc are still under exploration, general optimization strategies in OTFTs, such as the use of thin inducing layers between the dielectric and the active layer, can improve performance by reducing charge traps and providing a template for ordered molecular growth. acs.org

Organic Photovoltaic (OPV) Devices

In the realm of solar energy, SnCl₂Pc has been employed to significantly enhance the performance and longevity of Organic Photovoltaic (OPV) devices. These devices rely on the efficient generation, separation, and collection of charge carriers (electrons and holes) upon light absorption. SnCl₂Pc has proven to be a multifunctional component within the device stack, particularly when used in the exciton (B1674681) blocking layer.

An Exciton Blocking Layer (EBL) is a critical component in OPV devices, designed to prevent excitons (bound electron-hole pairs) from reaching the cathode and quenching before they can dissociate into free charges. This quenching process is a major loss mechanism that reduces device efficiency.

Tin(IV) phthalocyanine dichloride has been effectively used in a bilayer EBL structure, typically paired with a material like bathophenanthroline (B157979) (Bphen). aip.org In this configuration, the thin Bphen layer is primarily responsible for preventing excitons from quenching at the cathode surface. aip.org The SnCl₂Pc layer, due to its high electron mobility and a lowest unoccupied molecular orbital (LUMO) level that is well-aligned with the acceptor material, facilitates efficient electron transport away from the active layer. aip.org This effective electron transport ensures that a much thicker SnCl₂Pc layer can be used without creating a high series resistance, which is a common problem with thick EBLs. aip.org

Beyond its electronic role, the SnCl₂Pc layer also functions as an optical spacer. aip.org The thickness of the layers within an OPV device significantly influences the optical field distribution and, consequently, the light absorption in the active layer. By using a relatively thick SnCl₂Pc layer, the optical field can be adjusted to maximize light absorption in the photoactive region of the device. aip.org

This dual functionality as an efficient electron transport layer and an optical spacer allows for significant improvements in device performance. The use of a bilayer EBL consisting of 2 nm of Bphen and 15 nm of SnCl₂Pc has been shown to increase the power conversion efficiency (PCE) by 27% compared to a device using a conventional bathocuproine (BCP) EBL. aip.org

Table 2: Performance Enhancement in OPV Devices Using a SnCl₂Pc-based Bilayer EBL

ParameterImprovementComparison
Power Conversion Efficiency (PCE)27% IncreaseCompared to a traditional bathocuproine (BCP) EBL

Data sourced from studies on bilayer exciton blocking layers. aip.org

A major challenge for the commercial viability of OPV devices is their limited operational lifetime, which is often curtailed by degradation from ambient gases like oxygen and moisture. aip.org The primary pathway for the ingress of these harmful gases is often through the top electrode. aip.org

The use of a thick Tin(IV) phthalocyanine dichloride layer in the EBL structure provides a substantial advantage in improving device stability. The dense, thick SnCl₂Pc film acts as a superior barrier against the diffusion of oxygen and moisture into the sensitive active layers of the device. aip.org This enhanced blocking effect directly contributes to a longer operational lifetime for the OPV, addressing one of the key hurdles in organic solar cell technology. aip.org

Catalysis

Metallophthalocyanines are a well-regarded class of molecular catalysts, prized for their defined active sites and structural tunability. researchgate.net They are particularly studied for their role in promoting electrochemical reactions, including the critical challenge of carbon dioxide (CO₂) reduction. researchgate.netdigitellinc.com

Electrocatalytic Carbon Dioxide Reduction (CO₂RR)

The electrochemical carbon dioxide reduction reaction (CO₂RR) is a vital strategy for converting CO₂, a primary greenhouse gas, into valuable chemicals and fuels. digitellinc.com Phthalocyanines, when supported on conductive materials, can act as heterogeneous molecular catalysts, affording high current densities and operational stability required for practical electrolyzers. digitellinc.com The central metal atom in the phthalocyanine macrocycle is the primary active site, and its identity heavily influences the reaction's selectivity and efficiency.

While research has explored various metallophthalocyanines like those containing cobalt and nickel, tin-based catalysts are recognized for their potential in CO₂RR, particularly for the production of formic acid (HCOOH). digitellinc.comjscimedcentral.com In studies using a tin (Sn) cathode in sodium bicarbonate (NaHCO₃) electrolytes, formic acid was the principal reduction product observed. jscimedcentral.com The efficiency of this conversion is highly dependent on the applied voltage. At lower applied voltages (e.g., 2.0 V), tin cathodes have demonstrated high Faradaic efficiencies for HCOOH formation, reaching up to 76.3% in one study. jscimedcentral.com However, at higher voltages, the efficiency tends to decrease, likely due to the increased competition from the hydrogen evolution reaction (HER). jscimedcentral.com

The performance of a tin-based electrocatalyst in a 0.5M NaHCO₃ solution is detailed in the table below, showcasing the trade-off between reaction time and Faradaic efficiency for HCOOH production at an applied voltage of 2V.

Reaction Time (minutes)Faradaic Efficiency for HCOOH (%)
576.3
1030.6
1536.3
2027.7
2520.1
Data sourced from a study on CO₂ reduction using a Tin (Sn) cathode in NaHCO₃ electrolyte. jscimedcentral.com

This data highlights that while tin-based materials can be highly effective for CO₂ reduction, optimizing reaction conditions is crucial for maximizing the yield of the desired product. The SnCl₂Pc molecule, with its defined tin active center, represents a promising, more complex molecular catalyst within this class.

Active Site Identification and Reaction Pathways in CO₂RR

In metallophthalocyanine-catalyzed CO₂RR, the central metal ion and its coordination environment constitute the active site where CO₂ binds and is subsequently reduced. For phthalocyanines, the catalytically active species is often a reduced form of the initial complex. acs.org

The general mechanism for CO₂ reduction to products like carbon monoxide (CO) or formic acid (HCOOH) involves several proton-coupled electron transfer steps. The reaction pathway can be influenced by the catalyst's structure and the reaction conditions. For tin-based catalysts, the primary product is often formate (B1220265) (or formic acid). jscimedcentral.com

A plausible, though simplified, reaction pathway on a tin active site is as follows:

CO₂ Adsorption: The CO₂ molecule binds to the tin active site.

First Reduction: An electron and a proton are transferred to the adsorbed CO₂, forming a formate intermediate (*OCHO).

Second Reduction: A second electron transfer occurs, leading to the desorption of the formate ion (HCOO⁻) from the catalyst surface.

The competition with the hydrogen evolution reaction (HER) is a critical factor. In this side reaction, protons are reduced to produce hydrogen gas, lowering the Faradaic efficiency for CO₂ reduction products. The selectivity of tin-based catalysts towards formate production over H₂ is a key advantage. jscimedcentral.com While detailed mechanistic studies specifically on SnCl₂Pc are limited, research on related cobalt phthalocyanine catalysts suggests that an initial multi-electron reduction of the catalyst itself may be required to form the catalytically active species, which then attacks the CO₂ molecule. acs.org

Supramolecular Assemblies and Their Applications

Phthalocyanines are excellent building blocks for supramolecular chemistry due to their planar, aromatic structure, which promotes self-organization through π-π stacking interactions. ru.nl This self-assembly can lead to the formation of ordered, one-dimensional columnar structures, creating pathways for the transport of energy or charge. ru.nlresearchgate.net While specific studies on SnCl₂Pc are not abundant, the principles derived from related tin porphyrins and other phthalocyanines illustrate the potential. For instance, tin(IV) porphyrins have been shown to self-assemble into uniform channels and complex helical structures. rsc.orgrsc.org

Photoinduced Charge Separation in Supramolecular Systems

Photoinduced charge separation is the fundamental process behind photovoltaic and photocatalytic systems. It involves the light-induced transfer of an electron from a donor molecule to an acceptor molecule, creating a charge-separated state. mdpi.com In supramolecular assemblies, this process can be facilitated by organizing donor and acceptor units in close proximity.

Phthalocyanines can act as either electron donors or acceptors depending on their substituents and the nature of the molecule they are paired with. nih.gov When a phthalocyanine-based assembly absorbs light, an exciton (an excited electron-hole pair) is created. If a suitable electron acceptor is nearby, the electron can be transferred from the phthalocyanine's lowest unoccupied molecular orbital (LUMO) to the acceptor's LUMO, resulting in a charge-separated state. mdpi.com

The efficiency of this process is governed by factors such as the distance and orientation between the donor and acceptor, as well as the energy levels of the molecules involved. mdpi.com Self-assembly provides a powerful method to control these factors. For example, photoinduced electron transfer has been demonstrated in systems where phthalocyanines are covalently linked or self-assembled with other molecules like fullerenes or N-doped graphene. nih.gov While not specifically demonstrated for SnCl₂Pc, its ability to form organized structures suggests its potential for use in such photoactive supramolecular systems. ru.nl The photolysis of tin(IV) phthalocyanine complexes in the presence of sulfur dioxide has been shown to result in a one-electron reduction, indicating the molecule's capacity for photoassisted electron transfer. rsc.org

Energy Transfer Processes in Self-Assembled Structures

Energy transfer within a supramolecular structure is a process where excitation energy is passed from one chromophore (the donor) to another (the acceptor). This is a key mechanism in natural light-harvesting systems, such as photosynthesis, and is a goal for artificial systems as well. numberanalytics.comnih.gov There are two primary mechanisms for non-radiative energy transfer:

Förster Resonance Energy Transfer (FRET): A through-space, long-range process based on dipole-dipole coupling between the donor and acceptor. Its efficiency is highly dependent on the distance between the molecules (proportional to 1/r⁶). numberanalytics.com

Dexter Energy Transfer: A short-range mechanism requiring wave-function overlap between the donor and acceptor, involving the simultaneous exchange of two electrons. numberanalytics.com

In the columnar stacks formed by self-assembled phthalocyanines, the close proximity of the molecules (typically 3-4 Å) allows for strong electronic coupling. ru.nl This facilitates very efficient energy migration along the stack. nih.gov An exciton created on one molecule can hop to an adjacent molecule, and this process can repeat, allowing the energy to travel along the supramolecular "wire." nih.govresearchgate.net If an energy acceptor (a "trap") with a lower excitation energy is incorporated into the assembly, the energy will eventually be transferred to it. nih.gov This principle allows for the design of light-harvesting systems where a large array of donor molecules absorbs light and funnels the energy to a specific reaction center. researchgate.net The ordered, self-assembled structures of phthalocyanines make them ideal candidates for creating such artificial antenna systems. ru.nlresearchgate.net

X-ray Activated Systems and Controlled Release

A significant challenge in drug delivery is achieving targeted release, where a therapeutic agent is activated only at the desired site of action. nih.gov One advanced strategy involves using external stimuli, such as X-rays, to trigger drug release from a carrier molecule. nih.govkek.jp Due to their ability to penetrate deep into biological tissues, X-rays are an ideal external trigger for such applications. nih.govresearchgate.net

Tin(IV) phthalocyanine dichloride has been investigated as a model compound for X-ray activated systems. kek.jpresearchgate.net The core concept is that the Sn-Cl axial bonds can be selectively broken upon irradiation with X-rays. In this model, the chloride ions represent a simple "drug" or ligand that can be released in a controlled manner.

A study involving the irradiation of a SnCl₂Pc pellet with 3 keV X-rays for 5 hours provided clear evidence of this process. kek.jp Using photoemission spectroscopy, researchers observed changes in the N 1s, Sn 3d₅/₂, and Cl 1s spectra after irradiation. These changes indicated the cleavage of the bonds between the tin center and the chlorine ligands, resulting in the formation of chloride ions and the reduced Tin(II) phthalocyanine (SnPc) framework. kek.jp

Compound StateObservationInterpretation
Pristine SnCl₂PcPhotoemission peaks characteristic of Cl-Sn bonds.Intact molecule before irradiation.
Irradiated SnCl₂PcPeak shifts and emergence of new spectral components.Bond breakage between Sn and Cl.
Decomposition ProductsSpectra consistent with Tin(II) phthalocyanine (SnPc) and chloride ions.Successful X-ray induced release of axial ligands.
Summary of findings from X-ray decomposition study of SnCl₂Pc. kek.jp

This demonstrated ligand cleavage suggests that the phthalocyanine framework can serve as a carrier for X-ray dissociative prodrugs. kek.jp By replacing the simple chloride ligands with bioactive molecules, it may be possible to design systems where a therapeutic agent is selectively released at a target location, such as a tumor, by applying a localized dose of X-rays. kek.jp

Future Research Trajectories and Emerging Opportunities

Design Principles for Tailored Tin(IV) Phthalocyanine (B1677752) Dichloride Derivatives

The future development of Tin(IV) phthalocyanine dichloride hinges on the ability to rationally design derivatives with precisely controlled properties. The inherent structural flexibility of the phthalocyanine framework offers multiple avenues for modification. nih.gov Key design principles will revolve around two main strategies: axial ligand substitution and peripheral functionalization of the macrocycle.

Axial Ligand Substitution: Replacing the axial chloride ligands with other functional groups is a primary strategy for tuning the electronic and solubility characteristics of the molecule. squarespace.com This approach has been successfully demonstrated in analogous silicon phthalocyanines (SiPcs) and is a promising direction for Sn(IV)Pcs. squarespace.comresearchgate.net By introducing various silyl (B83357) oxide groups, for instance, researchers can modulate solubility, which is critical for solution-based processing of thin films for electronic devices. squarespace.com The goal is to match the solubility of the phthalocyanine derivative with other components in a blend, such as polymers in organic photovoltaic (OPV) devices, to optimize morphology and device performance. squarespace.com The reaction of Tin(IV) phthalocyanine dichloride with organometallic compounds like decamethylmetallocenes also opens pathways to novel complexes with unique magnetic and electronic properties. scispace.comnih.gov

Peripheral Functionalization: Attaching substituents to the outer benzene (B151609) rings of the phthalocyanine macrocycle offers another powerful tool for tailoring molecular properties. This can influence intermolecular interactions, solid-state packing, and electronic properties. jchemrev.com For example, introducing electron-withdrawing or electron-donating groups can shift the molecular orbital energy levels, impacting the material's behavior as a semiconductor. acs.org Dendritic structures can also be attached to the periphery to create complex, high-molecular-weight architectures with unique photophysical behaviors. jchemrev.comnih.gov

Coordination Chemistry: Exploring the coordination of Tin(IV) phthalocyanine units with other transition metal fragments can lead to the creation of polynuclear complexes. rsc.orgresearchgate.net These materials could exhibit multi-electron catalytic capabilities or novel magnetic interactions, driven by the electronic coupling between the different metal centers. researchgate.net

The systematic application of these principles will enable the creation of a library of Tin(IV) phthalocyanine dichloride derivatives, each tailored for a specific high-performance application.

Advanced In-Situ and Operando Characterization Techniques

To understand and optimize the performance of Tin(IV) phthalocyanine dichloride in devices, it is crucial to observe its structural and chemical state under actual operating conditions. Advanced in-situ (in place) and operando (in operation) characterization techniques are indispensable for this purpose. These methods provide real-time insights that are unattainable with conventional ex-situ (post-operation) analysis.

A prime example of a powerful operando technique that could be applied to Tin(IV) phthalocyanine systems is Electrochemical Tip-Enhanced Raman Spectroscopy (EC-TERS) . acs.orgnih.gov Studies on iron(II) phthalocyanine (FePc), a model electrocatalyst, have demonstrated the profound capabilities of EC-TERS. acs.org Researchers were able to observe reversible changes in the molecule's geometry during the oxygen reduction reaction (ORR) and, simultaneously, identify irreversible degradation pathways such as the loss of the central metal ion (demetalation). acs.orgnih.gov

Applying EC-TERS to Tin(IV) phthalocyanine dichloride in an electrocatalytic or electronic device setting could reveal:

Structural Dynamics: Real-time changes in molecular conformation and orientation in response to an applied voltage or chemical reaction.

Degradation Mechanisms: Identification of the precise chemical changes that lead to performance loss over time, such as the loss of axial ligands or the central tin atom. acs.org

Active Sites: Correlation of specific molecular structures or sites with catalytic activity, providing direct evidence for structure-function relationships. nih.gov

By providing molecular-scale information during operation, these advanced techniques will guide the rational design of more robust and efficient Tin(IV) phthalocyanine dichloride-based materials and devices.

Development of Multiscale Modeling Approaches for Performance Prediction

Computational modeling is an increasingly vital tool for accelerating materials discovery and understanding complex phenomena at the molecular level. For Tin(IV) phthalocyanine dichloride, a multiscale modeling approach, combining different levels of theory, is a key future direction for predicting and optimizing performance.

This approach integrates various computational methods:

Quantum Mechanics (QM): At the most fundamental level, Density Functional Theory (DFT) can be used to calculate the intrinsic electronic and optical properties of individual Tin(IV) phthalocyanine dichloride molecules and their derivatives. acs.orgacs.org DFT methods can accurately predict molecular orbital energies (HOMO/LUMO), optical absorption spectra, and charge carrier mobilities, providing a foundational understanding of a material's potential. squarespace.comacs.org

Molecular Dynamics (MD): To understand how these molecules behave in a condensed phase (e.g., a thin film or in solution), MD simulations are employed. These simulations can model the self-assembly of many molecules, predict crystal structures, and analyze the influence of the surrounding environment, such as a solvent or a polymer matrix. youtube.com

Device-Scale Modeling: The parameters derived from QM and MD simulations can then be fed into higher-level models that simulate the behavior of a complete device, such as an organic thin-film transistor (OTFT) or a solar cell. This allows for the prediction of key performance metrics like electron mobility and power conversion efficiency.

A key advantage of this multiscale strategy is its ability to bridge the gap from the properties of a single molecule to the performance of a macroscopic device. For example, DFT can predict how a specific axial ligand will alter the electronic structure of a Tin(IV) phthalocyanine dichloride derivative squarespace.com, MD can then simulate how these modified molecules pack in a thin film, and device modeling can predict the resulting change in OTFT performance. This predictive power significantly reduces the need for trial-and-error synthesis and characterization, enabling a more efficient, design-driven approach to materials development.

Table 1: Computational Techniques for Multiscale Modeling of Tin(IV) Phthalocyanine Dichloride

Modeling ScaleComputational MethodPredicted PropertiesResearch Relevance
Molecular Density Functional Theory (DFT)Electronic structure, optical excitation energies, charge-carrier mobilities. squarespace.comacs.orgPredicts fundamental semiconductor properties and guides derivative design.
Ensemble Molecular Dynamics (MD)Self-assembly, crystal packing, solvent interactions, film morphology. youtube.comUnderstands how molecules organize in solid-state and solution, impacting device performance.
Device Transport SimulationsCurrent-voltage characteristics, charge transport efficiency, power conversion efficiency. acs.orgPredicts performance of the final electronic or photovoltaic device.

Exploration of Novel Application Domains for Tin(IV) Phthalocyanine Dichloride

While Tin(IV) phthalocyanine dichloride and its derivatives have shown promise in established areas like n-type semiconductors for OTFTs squarespace.comresearchgate.net, significant opportunities lie in exploring novel application domains where their unique properties can be leveraged.

Photodynamic and Photothermal Therapy: Metallo-phthalocyanines are excellent photosensitizers due to their strong absorption in the near-infrared (NIR) region, which allows light to penetrate deeper into biological tissues. nih.gov Upon irradiation, they can generate reactive oxygen species (ROS) that are toxic to cancer cells, a process known as photodynamic therapy (PDT). jchemrev.comnih.gov The tin(IV) center could be exploited to fine-tune these photophysical properties. Derivatives could be designed for targeted delivery to tumors, enhancing therapeutic efficacy.

Bio-imaging and Theranostics: The strong optical properties of these compounds also make them candidates for use as contrast agents in imaging techniques like photoacoustic tomography. nih.gov By combining therapeutic and diagnostic capabilities into a single molecule (theranostics), Tin(IV) phthalocyanine dichloride derivatives could be used to both visualize and treat diseases like cancer simultaneously.

Electrocatalysis: The phthalocyanine macrocycle is an effective platform for catalyzing important chemical reactions. While iron and cobalt phthalocyanines are often studied for the oxygen reduction reaction (ORR) in fuel cells, tin-based phthalocyanines could offer unique catalytic activity for other processes, such as the electrochemical reduction of carbon dioxide (CO2) into valuable fuels. researchgate.net

G-Quadruplex DNA Binders: Recent research has shown that some metallo-phthalocyanines can bind to and stabilize non-canonical DNA structures called G-quadruplexes, which are implicated in cancer cell proliferation. nih.gov By designing Tin(IV) phthalocyanine dichloride derivatives that specifically target these structures, it may be possible to develop novel anticancer agents. nih.gov

Table 2: Emerging Applications for Tin(IV) Phthalocyanine Dichloride Derivatives

Application DomainUnderlying PrinciplePotential Advantage of Sn(IV)Pc
Photodynamic Therapy (PDT) Generation of reactive oxygen species (ROS) upon light activation to kill cancer cells. jchemrev.comnih.govStrong absorption in the therapeutic window; the tin center can modulate photosensitizing efficiency.
Theranostics Combination of therapeutic action (e.g., PDT) and diagnostic imaging in one agent. nih.govIntrinsic fluorescence or photoacoustic properties for imaging combined with PDT activity.
Electrocatalysis Catalyzing chemical reactions like CO2 reduction at an electrode surface. researchgate.netUnique electronic structure of the tin center may offer novel catalytic pathways.
G-Quadruplex DNA Binding Stabilization of G-quadruplex structures to inhibit cancer cell processes. nih.govThe planar macrocycle can stack on DNA tetrads; axial ligands can be tailored for specific interactions.

Q & A

Q. What are the recommended synthetic protocols for Tin(IV) phthalocyanine dichloride, and how can purity be validated?

Tin(IV) phthalocyanine dichloride is typically synthesized via cyclotetramerization of phthalonitrile derivatives in the presence of SnCl₄ under inert conditions. Key steps include refluxing in high-boiling solvents (e.g., quinoline) and rigorous purification via column chromatography. Purity validation requires complementary techniques:

  • Elemental analysis to confirm stoichiometry.
  • UV-Vis spectroscopy (Q-band absorption at ~670 nm) to verify phthalocyanine core integrity .
  • Mass spectrometry for molecular ion detection.
  • X-ray crystallography (if single crystals are obtainable) for structural confirmation .

Q. How can researchers characterize the electronic structure of Tin(IV) phthalocyanine dichloride?

Use spectroscopic and computational methods:

  • UV-Vis-NIR spectroscopy to identify π→π* transitions and charge-transfer bands.
  • Electron paramagnetic resonance (EPR) to detect unpaired electrons in radical anion states (e.g., {SnIVCl₂(Pc•³⁻)}•⁻) .
  • DFT calculations to model frontier molecular orbitals and predict redox behavior .

Advanced Research Questions

Q. How do reaction pathways of Tin(IV) phthalocyanine dichloride with decamethylmetallocenes differ for Co(II) vs. Cr(II), and what analytical methods resolve these differences?

  • With Co(II) : Reductive electron transfer forms charge-transfer (CT) complexes (e.g., [Cp*₂Co⁺][{SnIVCl₂(Pc•³⁻)}•⁻]), characterized by antiferromagnetic coupling (EPR line narrowing at low temperatures) .
  • With Cr(II) : Chloride abstraction occurs, producing μ-Cl-bridged coordination compounds (e.g., [Cp*CrCl₂⁻][SnIV(μ-Cl)(Pc²⁻)⁺]). Use X-ray crystallography to confirm bridging geometry and EPR to distinguish diamagnetic vs. paramagnetic states .
  • Contrasting data : Divergent magnetic behaviors (e.g., antiferromagnetic coupling vs. diamagnetism) require temperature-dependent magnetic susceptibility measurements (2–300 K) .

Q. What methodological considerations are critical for studying the magnetic properties of Tin(IV) phthalocyanine dichloride derivatives?

  • Sample preparation : Ensure anhydrous conditions to prevent ligand substitution or hydrolysis.
  • EPR spectroscopy : Optimize parameters (microwave power, modulation amplitude) to avoid signal saturation, especially for broad lines (ΔH ≈ 16 mT at 295 K) .
  • SQUID magnetometry : Measure molar magnetic susceptibility (χ) across 1.9–300 K to detect antiferromagnetic transitions. Data analysis should include Curie-Weiss fitting and spin-coupling models .

Q. How can researchers resolve discrepancies in crystallographic data for Tin(IV) phthalocyanine dichloride complexes?

  • Check for disorder : Sn(IV) complexes often exhibit axial ligand displacement (e.g., Sn–Cl bond elongation up to 2.141 Å in μ-Cl-bridged structures). Use multipole refinement to model electron density accurately .
  • Validate bond alternation : Compare C–N bond lengths in the phthalocyanine macrocycle. Lack of alternation (Δ < 0.007 Å) supports dianionic Pc²⁻ states, while radical anions show pronounced alternation (Δ ≈ 0.031 Å) .

Data Contradiction & Analysis

Q. How should conflicting EPR spectral data for {SnIVCl₂(Pc•³⁻)}•⁻ radical anions be interpreted?

  • Linewidth variations : Broader signals in solid state vs. solution (e.g., ΔH = 16.1 mT at 295 K in solids vs. 0.482–2.704 mT in frozen solutions) arise from spin-spin interactions in stacked structures .
  • Temperature-dependent splitting : Below 30 K, signal splitting into multiple lines indicates strong antiferromagnetic coupling. Use spin Hamiltonian modeling to quantify exchange interactions (J) .

Q. Why do optical absorption spectra of Tin(IV) phthalocyanine dichloride complexes vary with counterion identity?

  • Charge-transfer effects : Electron-withdrawing counterions (e.g., Cp*₂Co⁺) redshift Q-bands due to enhanced π-backbonding. Compare spectra in dichloromethane vs. toluene to isolate solvent effects .
  • Aggregation states : Use concentration-dependent studies to distinguish monomeric vs. aggregated species (e.g., H-aggregation reduces extinction coefficients) .

Literature Review & Experimental Design

Q. What strategies optimize literature reviews for Tin(IV) phthalocyanine dichloride research?

  • Keyword selection : Combine terms like "Sn(IV) phthalocyanine," "charge-transfer complexes," and "EPR spectroscopy." Exclude non-scholarly sources using filters (e.g., "review articles only") .
  • Database prioritization : Focus on ACS Publications, RSC Journals, and SpringerLink for synthetic protocols and magnetic studies .

Q. How can researchers design reproducible experiments for Tin(IV) phthalocyanine dichloride synthesis?

  • Document reaction conditions : Specify solvent purity, SnCl₄ stoichiometry, and inert gas flow rates.
  • Share characterization data : Provide raw UV-Vis, EPR, and crystallographic files in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.